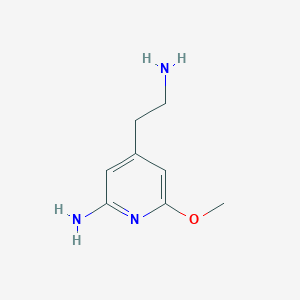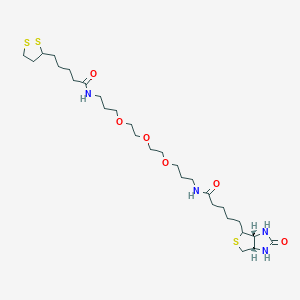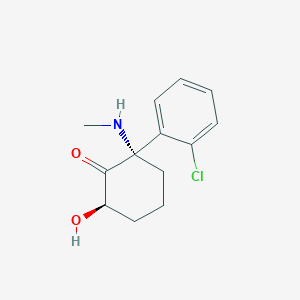
(2S,6R)-Hydroxyketamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-Hydroxyketamine is a chiral metabolite of ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of depression. Unlike ketamine, this compound does not exhibit the same level of psychotomimetic side effects, making it a promising candidate for further research and clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-Hydroxyketamine involves several steps, starting from ketamine. One common method includes the reduction of ketamine to norketamine, followed by hydroxylation to produce this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride and hydroxylating agents like hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-Hydroxyketamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
(2S,6R)-Hydroxyketamine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating neurotransmitter systems.
Medicine: It is being investigated for its antidepressant effects, with fewer side effects compared to ketamine.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of (2S,6R)-Hydroxyketamine involves modulation of the glutamatergic system. It primarily acts on the N-methyl-D-aspartate (NMDA) receptors, leading to increased synaptic plasticity and neurogenesis. Additionally, it influences other pathways, such as the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-Hydroxyketamine: Another chiral form with similar antidepressant properties but different pharmacokinetics.
Norketamine: A primary metabolite of ketamine with distinct pharmacological effects.
(S)-Ketamine: The S-enantiomer of ketamine, known for its potent anesthetic and antidepressant effects
Uniqueness
(2S,6R)-Hydroxyketamine stands out due to its unique combination of efficacy and reduced side effects. Unlike (S)-Ketamine, it does not cause significant psychotomimetic effects, making it a safer alternative for long-term use. Its distinct pharmacokinetic profile also allows for more controlled and sustained therapeutic effects .
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
(2S,6R)-2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO2/c1-15-13(8-4-7-11(16)12(13)17)9-5-2-3-6-10(9)14/h2-3,5-6,11,15-16H,4,7-8H2,1H3/t11-,13+/m1/s1 |
Clé InChI |
WAXHSFGMMWDOAE-YPMHNXCESA-N |
SMILES isomérique |
CN[C@@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl |
SMILES canonique |
CNC1(CCCC(C1=O)O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


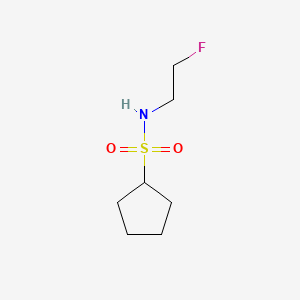
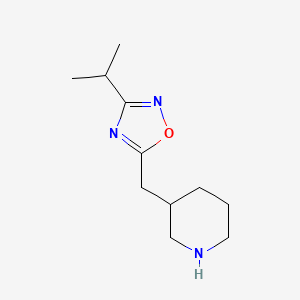

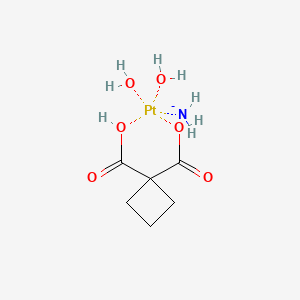
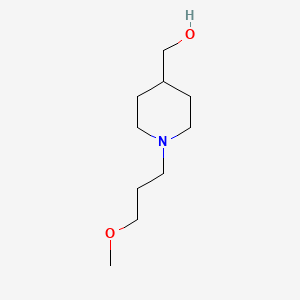
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)


